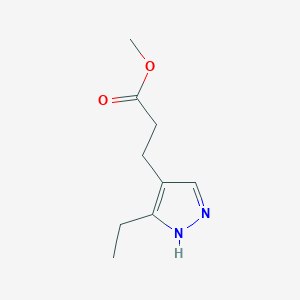
6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H8Cl3N3 and a molecular weight of 288.6 g/mol. It is a derivative of pyrimidinamine .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine” is characterized by the presence of a pyrimidinamine core, which is a six-membered ring containing two nitrogen atoms, and a 2,4-dichlorobenzyl group.Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the compound of interest, have been prepared and evaluated for their antihypertensive activity. Some of these compounds demonstrated the ability to lower blood pressure in spontaneously hypertensive rats to normotensive levels when administered orally. This suggests potential applications of similar compounds in the development of antihypertensive therapies (Bennett et al., 1981).
Synthesis and Characterization
Research on the synthesis and characterization of stable betainic pyrimidinaminides, including derivatives of pyrimidine, highlights the compound's utility in chemical synthesis and material science. The study explored the formation of 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts, indicating the role of pyrimidine derivatives in synthesizing novel chemical entities with potential applications in various domains (Schmidt, 2002).
Corrosion Inhibition
Pyrimidinic Schiff bases, including compounds structurally similar to 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine, have demonstrated efficiency as corrosion inhibitors for mild steel in hydrochloric acid solution. These findings reveal the potential of pyrimidine derivatives in industrial applications, particularly in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Ashassi-Sorkhabi et al., 2005).
Antimicrobial Activity
Research into substituted tricyclic compounds, including thieno[2,3-d]pyrimidines, has indicated significant antibacterial and antifungal activities. This suggests the potential use of 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine and its derivatives in developing new antimicrobial agents, which could contribute to the ongoing efforts to combat antibiotic-resistant bacteria and fungi (Mittal et al., 2011).
Optoelectronic Applications
Studies on the structural parameters, electronic, and nonlinear optical properties of thiopyrimidine derivatives underscore the significance of pyrimidine compounds in the field of materials science, particularly for optoelectronic applications. The findings suggest that derivatives of 6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine could be explored for their potential in creating materials with desirable optical and electronic properties for use in technology and industry (Hussain et al., 2020).
Zukünftige Richtungen
The future directions of research on “6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents, has been discussed .
Eigenschaften
IUPAC Name |
6-chloro-N-[(2,4-dichlorophenyl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3/c12-8-2-1-7(9(13)3-8)5-15-11-4-10(14)16-6-17-11/h1-4,6H,5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVMVSVQVWJERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2,4-dichlorobenzyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)
![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)